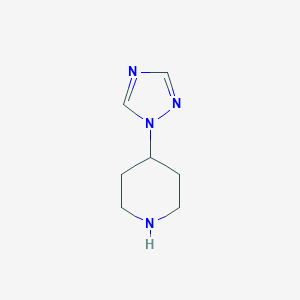

4-(1H-1,2,4-triazol-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-9-5-10-11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJYLCFNRATSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634777 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158655-26-6 | |

| Record name | 4-(1H-1,2,4-Triazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1H-1,2,4-triazol-1-yl)piperidine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 4-(1H-1,2,4-triazol-1-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a critical building block in the development of novel therapeutics across a range of disease areas. The unique combination of the piperidine ring, a common constituent of bioactive molecules, with the metabolically stable and hydrogen-bond-accepting 1,2,4-triazole ring confers advantageous physicochemical properties for drug candidates.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this high-value compound. We will detail a robust, multi-step synthetic workflow, from commercially available starting materials to the final, purified product. Each step is accompanied by an in-depth explanation of the underlying chemical principles and strategic choices. Furthermore, a complete guide to the analytical characterization is presented, ensuring researchers can validate the structure, identity, and purity of the synthesized material with a high degree of confidence.

Introduction: The Strategic Importance of the Triazolylpiperidine Scaffold

In the landscape of drug discovery, the strategic assembly of molecular scaffolds that balance potency, selectivity, and drug-like properties is paramount. Nitrogen-containing heterocycles are central to this endeavor, with the 1,2,4-triazole ring being a particularly noteworthy example.[3] Its aromatic, planar structure is found in a multitude of approved drugs, valued for its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with biological targets. When coupled with the piperidine moiety—a saturated heterocycle renowned for its ability to improve solubility, modulate basicity, and provide a three-dimensional vector for exiting a binding pocket—the resulting this compound structure becomes a powerful tool for lead optimization.

Derivatives of this core have been investigated for a wide array of biological activities, including anticonvulsant and antibacterial applications, underscoring the scaffold's versatility.[4][5] This guide is therefore intended for researchers in synthetic and medicinal chemistry who require a reliable and well-documented pathway to access this key intermediate for their discovery programs.

Retrosynthetic Analysis and Strategy Selection

A successful synthesis relies on a logical and efficient plan. Our retrosynthetic analysis of the target molecule identifies the C-N bond between the piperidine C4 carbon and the triazole N1 nitrogen as the most logical point for disconnection. This leads to two key synthons: a piperidine-4-yl cation equivalent (an electrophile) and a 1,2,4-triazolide anion (a nucleophile).

This strategy is superior to alternatives, such as building the triazole ring onto a 4-aminopiperidine precursor, as it utilizes readily available starting materials and employs a highly reliable and well-understood reaction class: the nucleophilic substitution (Sₙ2) reaction.

To execute this strategy, we must address two key considerations:

-

Piperidine Reactivity: The secondary amine of the piperidine ring is itself a potent nucleophile. It must be protected with a suitable group, such as the tert-butyloxycarbonyl (Boc) group, to prevent unwanted N-alkylation during the key Sₙ2 step. The Boc group is ideal due to its stability under the basic conditions of the Sₙ2 reaction and its facile removal under acidic conditions.

-

Electrophile Activation: A simple hydroxyl group at the 4-position of the piperidine ring is a poor leaving group. It must be converted into a more reactive electrophile. Conversion to a sulfonate ester, such as a tosylate (p-toluenesulfonate), is a classic and highly effective method for activating an alcohol towards Sₙ2 displacement.

Our chosen three-step forward synthesis is therefore:

-

Protection and activation of N-Boc-4-piperidinol.

-

Nucleophilic substitution with the sodium salt of 1,2,4-triazole.

-

Deprotection of the piperidine nitrogen to yield the final product.

Experimental Protocol: A Validated Synthetic Workflow

This section provides a detailed, step-by-step protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Commercially available reagents are assumed to be of high purity and used as received unless otherwise noted.[6]

Step 1: Synthesis of N-Boc-4-tosyloxypiperidine

-

Rationale: This step converts the poor hydroxyl leaving group of the starting material into an excellent tosylate leaving group, activating the C4 position for nucleophilic attack. Pyridine acts as a base to neutralize the HCl byproduct.

-

Procedure:

-

To a stirred solution of N-Boc-4-piperidinol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of alcohol) in a round-bottom flask, add pyridine (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (p-TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the product as a white solid.

-

Step 2: Synthesis of N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine

-

Rationale: This is the key bond-forming step. Sodium hydride (NaH), a strong non-nucleophilic base, is used to deprotonate 1,2,4-triazole, forming the highly nucleophilic sodium triazolide in situ. Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) and wash with anhydrous hexanes to remove the oil. Carefully decant the hexanes.

-

Add anhydrous DMF (approx. 4 mL per mmol of NaH) and cool the suspension to 0 °C.

-

Add 1,2,4-triazole (1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

-

Add a solution of N-Boc-4-tosyloxypiperidine (1.0 eq.) in a minimum amount of anhydrous DMF.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by silica gel column chromatography to obtain the protected product.

-

Step 3: Deprotection to Yield this compound

-

Rationale: The final step involves the acid-catalyzed cleavage of the Boc protecting group to liberate the free secondary amine of the piperidine ring.

-

Procedure:

-

Dissolve the N-Boc-4-(1H-1,2,4-triazol-1-yl)piperidine (1.0 eq.) in DCM (approx. 5 mL per mmol).

-

Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in 1,4-dioxane (3-5 eq.).

-

Stir the solution at room temperature for 1-3 hours. Monitor deprotection by TLC.

-

Upon completion, concentrate the solvent under reduced pressure.

-

If using TFA, the residue is the TFA salt. If using HCl/dioxane, the hydrochloride salt often precipitates and can be collected by filtration.

-

To obtain the free base, dissolve the salt in water, basify to pH >10 with 1M NaOH, and extract with a suitable organic solvent (e.g., DCM or a mixture of chloroform/isopropanol). Dry the organic extracts and concentrate to yield the final product.

-

Comprehensive Characterization and Data Interpretation

Unambiguous confirmation of the final compound's structure and purity is critical. A suite of orthogonal analytical techniques should be employed.[2][6]

Sources

- 1. 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-1,2,4-triazol-1-yl)piperidine

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 4-(1H-1,2,4-triazol-1-yl)piperidine moiety represents a versatile and increasingly significant building block. Its presence in molecules has been explored for various applications, including as a key component in novel fluoroquinolone antibacterial agents, highlighting its potential to influence biological activity and pharmacokinetic profiles.[1] A molecule's journey from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties.[2][3][4] These characteristics—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—dictate its absorption, distribution, metabolism, and excretion (ADME), ultimately shaping its efficacy and safety.[5][6]

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It offers field-proven insights into the causality behind experimental choices and provides detailed, self-validating protocols for the accurate determination of these critical parameters. By understanding and applying the principles and methodologies outlined herein, researchers can effectively harness the potential of this scaffold in their drug discovery programs.

Section 1: Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise structure and fundamental properties. This compound consists of a piperidine ring linked via its nitrogen atom at the 4-position to the N1 position of a 1,2,4-triazole ring. This compound is typically handled in its free base form or as a more stable and soluble salt, such as the dihydrochloride salt.

Chemical Structures:

-

A) Free Base: this compound

-

B) Dihydrochloride Salt: this compound dihydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₄ | (Calculated) |

| Molecular Weight (Free Base) | 152.20 g/mol | (Calculated) |

| Molecular Weight (Dihydrochloride) | 225.12 g/mol | [7] |

| CAS Number (Dihydrochloride) | 158655-26-6 | [7] |

Section 2: Ionization Constant (pKa)

Expertise & Experience: The ionization state of a molecule at physiological pH (typically ~7.4) is a master variable controlling its behavior. For this compound, two primary ionizable centers must be considered: the secondary amine of the piperidine ring, which is basic, and the 1,2,4-triazole ring, which is amphoteric. The parent 1,2,4-triazole has reported pKa values of 2.45 for the protonated form and 10.26 for the neutral form.[8] The piperidine nitrogen's pKa will be significantly higher, making it the primary basic center. Knowing these pKa values is crucial as they directly predict the charge state of the molecule, which in turn profoundly impacts aqueous solubility, membrane permeability (absorption), and the potential for ionic interactions with biological targets.

Authoritative Grounding: The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[9] Experimental determination is essential for obtaining precise values for the specific molecule.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method measures the pH of a solution of the analyte as a function of the volume of a strong acid or base titrant added, allowing for the determination of the pKa at the half-equivalence point.[9][10]

Methodology:

-

Reagent Preparation:

-

Prepare a standardized ~0.1 M solution of hydrochloric acid (HCl).

-

Prepare a standardized ~0.1 M solution of sodium hydroxide (NaOH).

-

Accurately weigh ~10-20 mg of this compound (free base) and dissolve it in ~50 mL of deionized, CO₂-free water.

-

-

Instrument Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01 and 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Titration Procedure:

-

Place the analyte solution in a jacketed beaker maintained at a constant temperature, with a magnetic stir bar for gentle agitation.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point(s), as indicated by sharp changes in pH.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the titrant volume to precisely identify the equivalence point(s) (the peak of the derivative curve).

-

The pH at the volume of titrant corresponding to half the equivalence point volume is equal to the pKa.[10] Given the two basic nitrogens, two pKa values are expected.

-

Workflow for pKa Determination

Caption: Workflow for potentiometric pKa determination.

Section 3: Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery.[5] It is quantified as the partition coefficient (P) between octan-1-ol and water.

-

LogP refers to the partition coefficient of the neutral species.

-

LogD is the distribution coefficient at a specific pH, accounting for all species (neutral and ionized).

A delicate balance is required: sufficient lipophilicity is needed for membrane permeation and target binding, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[5] For an ionizable molecule like this compound, LogD at pH 7.4 is the most physiologically relevant parameter.

Authoritative Grounding: The shake-flask method is the internationally recognized "gold standard" for LogP/LogD determination due to its direct measurement of partitioning at equilibrium.[11][12]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol directly measures the concentration of the analyte in both octanol and aqueous phases after they have reached equilibrium.[13][14]

Methodology:

-

Phase Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the buffer by shaking it vigorously with octan-1-ol for 24 hours, then allowing the layers to separate. Use the aqueous phase for the experiment.

-

Pre-saturate octan-1-ol by shaking it with the pH 7.4 buffer. Use the octanol phase. This prevents volume changes during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the pre-saturated aqueous buffer at a known concentration (e.g., 1 mg/mL).

-

In a separation funnel or vial, combine a precise volume of the aqueous stock solution with an equal volume of pre-saturated octan-1-ol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation at low speed can aid in breaking up any emulsions.

-

-

Quantification:

-

Carefully sample a precise aliquot from both the aqueous and octanol phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), after creating a calibration curve.

-

-

Calculation:

-

The distribution coefficient (D₇.₄) is calculated as:

-

D₇.₄ = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

-

The final value is expressed as its base-10 logarithm:

-

LogD₇.₄ = log₁₀(D₇.₄)

-

-

Workflow for Shake-Flask LogD Determination

Caption: Experimental workflow for LogD determination.

Section 4: Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical gatekeeper for oral drug absorption and parenteral formulation.[15] Poor solubility is a leading cause of attrition in drug development. It is essential to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: The true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution. This is the "gold standard" and is crucial for late-stage development.[16][17]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates out in an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[16][18]

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask)

This method determines the equilibrium solubility by allowing excess solid to equilibrate with the aqueous medium over an extended period.[17]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with undissolved solid remaining) to a vial containing a known volume of aqueous buffer (e.g., pH 7.4 phosphate buffer).

-

Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.

-

Result: The measured concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Experimental Protocol 2: Kinetic Solubility (Turbidimetric Method)

This high-throughput assay measures precipitation from a DMSO stock solution.[18][19]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate: In a 96-well microplate, add the aqueous buffer (e.g., pH 7.4).

-

Serial Addition: Use a liquid handling robot to add small volumes of the DMSO stock solution to the buffer in a serial dilution format.

-

Precipitation Detection: After a short incubation period (e.g., 1-2 hours), measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[18]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

Comparison of Solubility Workflows

Caption: Thermodynamic vs. Kinetic solubility workflows.

Section 5: Predicted Spectral Characteristics

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure. This information is vital for confirming the identity and purity of synthesized batches.

-

¹H NMR Spectroscopy:

-

Triazole Protons: Two distinct singlets are expected in the downfield region (δ 8.0-9.0 ppm), corresponding to the protons at the C3 and C5 positions of the triazole ring.[20][21]

-

Piperidine Protons:

-

A multiplet corresponding to the single proton at the C4 position (methine proton, -CH-N), likely shifted downfield due to the attachment of the electronegative triazole ring.

-

Complex multiplets in the δ 1.5-3.5 ppm range for the remaining eight protons on the piperidine ring.[22]

-

A broad singlet for the piperidine N-H proton, which would be exchangeable with D₂O.

-

-

-

¹³C NMR Spectroscopy:

-

Two signals in the aromatic/heteroaromatic region for the two triazole carbons.

-

Four signals in the aliphatic region for the piperidine carbons (C4, C2/6, C3/5), assuming rapid chair-chair interconversion at room temperature.

-

-

Mass Spectrometry (MS):

-

In positive-ion electrospray ionization (ESI+), the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ would be approximately 153.11 for the free base.

-

-

Infrared (IR) Spectroscopy:

-

A broad peak around 3200-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the piperidine ring.

-

Peaks in the 2850-3000 cm⁻¹ range for aliphatic C-H stretching.

-

Characteristic peaks in the 1400-1600 cm⁻¹ region for C=N and N-N stretching within the triazole ring.[23]

-

Summary and Conclusion

The physicochemical properties of this compound provide a critical data package for any researcher employing this scaffold in drug design. A comprehensive understanding of its ionization, lipophilicity, and solubility is not merely academic; it is a predictive tool that enables rational compound design, mitigates late-stage development risks, and ultimately accelerates the path to identifying successful drug candidates.

| Parameter | Key Significance | Recommended Experimental Method |

| pKa | Governs charge state, solubility, and target binding | Potentiometric Titration |

| LogD₇.₄ | Predicts membrane permeability and distribution | Shake-Flask with HPLC-UV Analysis |

| Solubility | Determines bioavailability and formulation feasibility | Thermodynamic (Shake-Flask) & Kinetic (Turbidimetric) |

| Spectral Data | Confirms structural identity and purity | NMR, MS, IR |

The robust, step-by-step protocols provided in this guide serve as a validated framework for obtaining high-quality, reliable data. By investing in the thorough physicochemical characterization of this compound and its derivatives, research and development teams can make more informed decisions, optimizing their molecules for success and navigating the complex challenges of drug discovery with greater confidence.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences.

-

Avdeef, A., et al. (2007). Development of Methods for the Determination of pKa Values. ADMET & DMPK. [Link]

-

Kypreos, K. E. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery. [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Blog. [Link]

-

Fiveable. (2025). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

Harvey, B. G., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. ULM Chemistry Resources. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. LookChem Blog. [Link]

-

Creative Biolabs. Aqueous Solubility. Creative Biolabs Service Page. [Link]

-

Millard, J. A., et al. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. Creative Bioarray Service Page. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery Services. [Link]

-

pH titration- for the determination of pKa value of weak acid. (2020). YouTube. [Link]

-

Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. bioRxiv. [Link]

-

Huesgen, A. G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]

-

Schönsee, C. D., & Bucheli, T. D. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Agricultural and Food Chemistry. [Link]

-

Dalrymple, O. K. (2005). Experimental Determination of the Octanol-Water Partition Coefficient for Acetophenone and Atrazine. University of South Florida Scholar Commons. [Link]

-

Al-Adiwish, W. M., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Supporting Information. [Link]

-

Wikipedia. 1,2,4-Triazole. Wikipedia. [Link]

-

Bakr, R. B., et al. (2021). Synthesis and Screening of New[2][3][5]Oxadiazole,[2][5][24]Triazole, and[2][5][24]Triazolo[4,3-b][2][5][24]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules. [Link]

Sources

- 1. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. fiveable.me [fiveable.me]

- 7. This compound dihydrochloride [cymitquimica.com]

- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. pennwest.edu [pennwest.edu]

- 11. biorxiv.org [biorxiv.org]

- 12. rc.usf.edu [rc.usf.edu]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rsc.org [rsc.org]

- 21. 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (1334487-58-9) for sale [vulcanchem.com]

- 22. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 23. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Mechanisms of Action of 4-(1H-1,2,4-triazol-1-yl)piperidine Derivatives

Introduction: A Privileged Structure in Medicinal Chemistry

The 4-(1H-1,2,4-triazol-1-yl)piperidine moiety represents a significant and highly versatile scaffold in modern drug discovery. Its frequent appearance in a diverse range of biologically active compounds underscores its status as a "privileged structure." This guide provides an in-depth technical exploration of the context-dependent mechanisms of action of compounds incorporating this valuable chemical entity.

The unique combination of a piperidine ring and a 1,2,4-triazole ring bestows favorable physicochemical and pharmacological properties upon the molecules that contain them. The piperidine ring, a ubiquitous feature in over 70 FDA-approved drugs, often enhances pharmacokinetic properties such as solubility and metabolic stability.[1][2] The 1,2,4-triazole ring, an aromatic five-membered heterocycle with three nitrogen atoms, is capable of engaging in a variety of non-covalent interactions, allowing it to bind to a wide array of enzymes and receptors.[3][4] This adaptability has led to the development of this compound derivatives with applications as anticancer, antibacterial, and anticonvulsant agents, each with a distinct mechanism of action. This guide will dissect these mechanisms, providing a comprehensive resource for researchers and drug development professionals.

Context-Dependent Mechanisms of Action

The specific biological activity of a this compound derivative is dictated by the overall molecular structure in which the scaffold is embedded. The following sections explore the well-documented mechanisms of action for key therapeutic classes of these compounds.

Anticancer Activity: Targeting the "Don't Eat Me" Signal through Glutaminyl Cyclase Isoenzyme (isoQC) Inhibition

A promising strategy in cancer immunotherapy is to overcome the mechanisms by which cancer cells evade the immune system. One such mechanism involves the "don't eat me" signal mediated by the interaction of the CD47 protein on cancer cells with the signal-regulatory protein alpha (SIRPα) on phagocytic cells like macrophages.[2][5] Upregulated expression of CD47 on tumor cells allows them to evade phagocytosis.[2]

Recent research has identified glutaminyl cyclase isoenzyme (isoQC) as a key regulator of the CD47-SIRPα checkpoint.[6][7] isoQC catalyzes the pyroglutamylation of the N-terminus of CD47, a post-translational modification essential for its binding to SIRPα.[6][8] Inhibition of isoQC prevents this modification, thereby disrupting the CD47-SIRPα interaction and rendering cancer cells susceptible to phagocytosis.[6]

Derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been rationally designed and synthesized as potent and selective inhibitors of isoQC.[9] These compounds have demonstrated the ability to reduce pE-CD47 levels in cancer cells and exhibit in vivo anticancer effects by downregulating the CD47-SIRPα "don't eat me" signal.[9]

This protocol describes a fluorescence-based assay to determine the inhibitory activity of test compounds against isoQC.

-

Reagents and Materials:

-

Recombinant human isoQC enzyme

-

Fluorogenic isoQC substrate (e.g., H-Gln-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 1 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control.

-

Add 20 µL of isoQC enzyme solution (at a final concentration of, for example, 1 nM) in assay buffer to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (at a final concentration of, for example, 10 µM) in assay buffer to all wells.

-

Immediately begin monitoring the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the percent inhibition versus log(compound concentration) data to a four-parameter logistic equation.

-

Antibacterial Activity: Enhancing Fluoroquinolone Targeting of Bacterial DNA Gyrase

Fluoroquinolones are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10][11] The this compound moiety has been successfully incorporated as a substituent at the C7 position of the fluoroquinolone core.[12]

The C7 substituent plays a critical role in the potency, antibacterial spectrum, and pharmacokinetic properties of fluoroquinolones.[12][13] It is known to interact with the GyrB subunit of DNA gyrase.[14] Modifications at this position, including the introduction of the this compound scaffold, can enhance the binding affinity of the fluoroquinolone to the enzyme-DNA complex, leading to increased antibacterial activity.[14][15] Furthermore, the nature of the C7 substituent can also influence the drug's ability to penetrate the bacterial cell wall and evade efflux pumps.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17]

-

Reagents and Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland standard

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 100 µL.

-

Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

-

Anticonvulsant Activity: Modulation of GABAergic Neurotransmission

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing in the brain.[19] Enhancing the activity of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), is a key therapeutic strategy for controlling seizures.[20] The 1,2,4-triazole nucleus is a component of several compounds with anticonvulsant properties, and their mechanism of action is often linked to the modulation of GABAergic neurotransmission, particularly through interaction with the GABAA receptor.[21][22][23]

The GABAA receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4][24] Certain derivatives of this compound may exert their anticonvulsant effects by acting as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA.[25][26] Some studies also suggest that triazole derivatives may increase the concentration of GABA in the brain.[19]

Sources

- 1. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]

- 4. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 5. The CD47-SIRPα pathway in cancer immune evasion and potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Glutaminyl Cyclase isoenzyme isoQC as a regulator of SIRPα-CD47 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]

- 9. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering the Specificity of Antibacterial Fluoroquinolones: Benzenesulfonamide Modifications at C-7 of Ciprofloxacin Change Its Primary Target in Streptococcus pneumoniae from Topoisomerase IV to Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]

- 21. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Studies on the anticonvulsant activity and influence on GABA-ergic neurotransmission of 1,2,4-triazole-3-thione- based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. Alprazolam - Wikipedia [en.wikipedia.org]

- 26. Molecular mechanisms of antiseizure drug activity at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 4-(1H-1,2,4-triazol-1-yl)piperidine Derivatives: A Technical Guide

Introduction: A Scaffold of Significant Pharmacological Interest

In the landscape of medicinal chemistry, the identification of privileged scaffolds that can interact with multiple biological targets is a cornerstone of efficient drug discovery. The 4-(1H-1,2,4-triazol-1-yl)piperidine moiety has emerged as one such versatile framework, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel derivatives based on this core structure. We will delve into the key therapeutic areas where these compounds show promise, including antifungal, anticancer, antibacterial, and anticonvulsant applications. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights.

The unique combination of the 1,2,4-triazole ring and the piperidine nucleus imparts favorable physicochemical properties to these molecules, influencing their solubility, membrane permeability, and metabolic stability. The triazole ring, a well-known pharmacophore, is present in numerous approved drugs and is recognized for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding interactions.[1][2] The piperidine ring, a common structural motif in natural products and synthetic drugs, provides a flexible yet conformationally constrained linker that can be readily functionalized to optimize target binding and pharmacokinetic profiles.

This guide will navigate through the diverse biological activities of these derivatives, elucidating the underlying mechanisms of action and providing detailed protocols for their evaluation.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most extensively studied biological activity of this compound derivatives is their potent antifungal effect.[3][4] The rise of invasive fungal infections, coupled with increasing drug resistance, necessitates the development of novel and more effective antifungal agents.[4]

Mechanism of Action: Inhibition of Cytochrome P450 14α-demethylase (CYP51)

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[5][6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][8][9] By binding to the heme iron atom in the active site of CYP51, these derivatives disrupt the conversion of lanosterol to ergosterol.[1][7] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.[5][6][9]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Inhibition of ergosterol biosynthesis by this compound derivatives.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The determination of the Minimum Inhibitory Concentration (MIC) is the standard method for assessing the in vitro antifungal activity of a compound.[10][11][12][13][14] The broth microdilution method is a widely used and reliable technique.[15][16][17][18]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific fungus.

Materials:

-

Test compounds (this compound derivatives)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)[4]

-

96-well microtiter plates

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal strains in a suitable broth medium until they reach the exponential growth phase. Adjust the fungal suspension to a standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL in RPMI 1640 medium).[19]

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well microtiter plates. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include positive controls (wells with fungal inoculum but no test compound) and negative controls (wells with medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[19]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[10][11] Alternatively, absorbance can be read using a microplate reader.

Structure-Activity Relationship (SAR) Insights

Several studies have highlighted key structural features that influence the antifungal potency of these derivatives. For instance, the nature of the substituent on the piperidine ring and the substitution pattern on any appended aromatic rings can significantly impact activity. Some derivatives have shown potent activity against fluconazole-resistant strains, indicating their potential to overcome existing resistance mechanisms. Molecular docking studies have revealed that the triazole ring interacts with the heme iron of CYP51, while other parts of the molecule engage in hydrophobic and van der Waals interactions within the active site.[4][7]

| Compound ID | Substituent on Piperidine | Fungal Strain | MIC (µg/mL) | Reference |

| 8t | Substituted triazole-piperidine side chain | Candida albicans | 0.125 | [4] |

| 8v | Substituted triazole-piperidine side chain | Cryptococcus neoformans | 0.0125 | [4] |

| 6g | Piperidine-oxadiazole side chain | Candida albicans | 0.031 | |

| 11b | Piperidine-oxadiazole side chain | Candida albicans | 0.016 |

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

The 1,2,4-triazole nucleus is a component of several anticancer drugs, and its incorporation into the this compound scaffold has yielded compounds with promising cytotoxic activity against various cancer cell lines.[20][21]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[22][23][24][25] It is a standard method for screening potential anticancer agents.[22][24]

Objective: To determine the concentration of a this compound derivative that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)[20]

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22][25]

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow: MTT Assay

Caption: Logical flow of the Maximal Electroshock (MES) seizure test.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics with a diverse range of biological activities. The insights into their mechanisms of action and the established protocols for their evaluation provide a solid foundation for further research. Future efforts should focus on the synthesis of new derivatives with optimized potency and selectivity, as well as a thorough investigation of their pharmacokinetic and toxicological profiles. The continued exploration of this versatile scaffold holds significant potential for addressing unmet medical needs in the treatment of fungal infections, cancer, bacterial infections, and epilepsy.

References

- Triazole antifungals | Research Starters - EBSCO. (URL: )

- Triazole derivatives with improved in vitro antifungal activity over azole drugs. (URL: )

- Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains. PubMed. (2014-07-23). (URL: )

- Maximal Electroshock Seizure (MES) Test (mouse, rat).

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. (URL: )

- Maximal Electroshock Seizure Model. Melior Discovery. (URL: )

- Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. (URL: )

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. (2021-08-13). (URL: )

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem. (URL: )

- Minimum Inhibitory Concentration (MIC) Test.

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. NIH. (URL: )

- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. (URL: )

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. (URL: )

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023-09-15). (URL: )

- Full article: Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014-04-10). (URL: )

- Seizure, Maximal Electroshock, Mouse. Pharmacology Discovery Services. (URL: )

- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Semantic Scholar. (URL: )

- The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. (2013-11-10). (URL: )

- Benzimidazole and piperidine containing novel 1,2,3-triazole hybrids as anti-infective agents: Design, synthesis, in silico and in vitro antimicrobial efficacy. PubMed. (URL: )

- Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2025-07-18). (URL: )

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. Benchchem. (URL: )

- Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. (URL: )

- MTT assay protocol. Abcam. (URL: )

- MTT Assay Protocol for Cell Viability and Prolifer

- An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds. JoVE. (2025-07-08). (URL: )

- 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. (2024-11-23). (URL: )

- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. (2022-08-04). (URL: )

- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin

- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025-07-04). (URL: )

- 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. PubMed. (URL: )

- Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Deriv

- (PDF)

- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH. (URL: )

- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC - NIH. (2019-06-17). (URL: )

- Synthesis and biological activity of novel piperidin-4-ol deriv

- Synthesis and anticonvulsant screening of 1,2,4-triazole deriv

- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. (2024-05-26). (URL: )

- 1,2,4-Triazole Derivatives as Potential Scaffold for Anticonvulsant Activity. Bentham Science. (URL: )

- Design, synthesis, and antimicrobial evaluation of new triazole-tethered tetrazole hybrids via DNA gyrase inhibition. PMC - PubMed Central. (2025-10-06). (URL: _)

- 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. (2010-05-01). (URL: )

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (URL: )

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperdine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. An In Vitro Broth Microdilution Assay for the Screening of Antifungal Compounds [jove.com]

- 16. youtube.com [youtube.com]

- 17. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MTT assay protocol | Abcam [abcam.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(1H-1,2,4-triazol-1-yl)piperidine Analogs

This guide provides a comprehensive overview of the methodologies and strategic considerations for the in vitro evaluation of novel 4-(1H-1,2,4-triazol-1-yl)piperidine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document emphasizes the rationale behind experimental design, ensuring that the described protocols are robust and self-validating.

Introduction: The Therapeutic Potential of Triazole-Piperidine Scaffolds

The hybridization of the 1,2,4-triazole ring with a piperidine moiety has given rise to a versatile scaffold with a broad spectrum of biological activities. These compounds have garnered significant attention in medicinal chemistry due to their demonstrated efficacy as antifungal agents, enzyme inhibitors, and antibacterial compounds.[1][2][3] The 1,2,4-triazole nucleus is a key pharmacophore in several clinically successful drugs, such as the antifungal agents fluconazole and itraconazole.[4] These azole antifungals function by inhibiting cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[4] The disruption of this pathway leads to the accumulation of toxic sterols in the fungal cell membrane, ultimately inhibiting fungal growth.[5]

The piperidine ring, on the other hand, is a prevalent structural motif in a vast array of natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and modulate physicochemical properties such as lipophilicity and basicity. The strategic combination of these two pharmacophores in this compound analogs has led to the development of compounds with improved potency and broader therapeutic applications, including the treatment of Alzheimer's disease, diabetes, and cancer.[2][6]

This guide will delineate the critical in vitro assays necessary to characterize the biological activity of this promising class of compounds, with a focus on their antifungal and enzyme inhibitory properties.

Part 1: Antifungal Activity Assessment

A primary therapeutic application for this compound analogs is in the treatment of fungal infections. A systematic in vitro evaluation is the first step in identifying lead compounds.

Rationale for Pathogen Selection

The choice of fungal strains is critical for a comprehensive assessment of the antifungal spectrum. It is recommended to include a panel of clinically relevant pathogenic fungi, such as:

-

Candida species (e.g., Candida albicans, Candida parapsilosis, Candida glabrata): These are common causes of opportunistic yeast infections, ranging from superficial mucocutaneous infections to life-threatening systemic candidiasis.

-

Aspergillus fumigatus: A filamentous fungus responsible for invasive aspergillosis, a severe infection in immunocompromised individuals.

-

Cryptococcus neoformans: An encapsulated yeast that can cause meningitis and other serious infections, particularly in individuals with weakened immune systems.

-

Dermatophytes (e.g., Trichophyton rubrum, Microsporum gypseum): These fungi cause infections of the skin, hair, and nails.[4]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the drug that prevents visible growth of the microorganism.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include positive controls (fungal inoculum without compound) and negative controls (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Data Presentation: Antifungal Activity

The results of the antifungal screening should be summarized in a clear and concise table, allowing for easy comparison of the activity of different analogs against a panel of fungal pathogens.

| Compound | C. albicans MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |

| Analog 1 | 0.5 | 1 | 4 | 2 |

| Analog 2 | 1 | 2 | 8 | 4 |

| Analog 3 | 0.25 | 0.5 | 2 | 1 |

| Fluconazole | 1 | 2 | >64 | 4 |

| Itraconazole | 0.125 | 0.25 | 1 | 0.5 |

Note: The above data is illustrative and should be replaced with experimental results.

Mechanism of Action: CYP51 Inhibition

For analogs demonstrating significant antifungal activity, it is crucial to investigate their mechanism of action. As many triazole-containing compounds target CYP51, a cell-free enzymatic assay can be employed to determine the inhibitory activity against this enzyme.

Caption: Workflow for determining the IC50 of an analog against CYP51.

Part 2: Enzyme Inhibition Assays

Beyond their antifungal properties, this compound analogs have shown promise as inhibitors of various enzymes implicated in other diseases.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease.[2][7]

Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity.

-

Reagent Preparation:

-

Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Prepare solutions of AChE or BChE in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, DTNB, and the test compound at various concentrations.

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

α-Glucosidase Inhibition: A Target for Diabetes

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Inhibitors of this enzyme can delay glucose absorption and are used in the management of type 2 diabetes.[2][7]

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the pNPG substrate.

-

Stop the reaction after a defined incubation period by adding a solution of sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Data Presentation: Enzyme Inhibition

Summarize the enzyme inhibition data in a table for clear comparison of the potency and selectivity of the analogs.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | α-Glucosidase IC50 (µM) |

| Analog 4 | 5.2 | 10.8 | >100 |

| Analog 5 | 1.8 | 2.5 | 50.3 |

| Analog 6 | 15.6 | 25.1 | 12.7 |

| Donepezil | 0.02 | 3.5 | N/A |

| Acarbose | N/A | N/A | 2.1 |

Note: The above data is illustrative and should be replaced with experimental results.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The in vitro data generated from these assays is fundamental for establishing a structure-activity relationship (SAR). By systematically modifying the substituents on the triazole and piperidine rings, researchers can identify the key structural features that contribute to potency and selectivity.

Logical Progression of SAR Studies

Caption: A systematic approach to SAR studies for lead optimization.

For instance, studies have shown that the nature and position of substituents on a phenyl ring attached to the triazole moiety can significantly influence antifungal activity.[1] Similarly, modifications to the piperidine nitrogen can modulate the compound's physicochemical properties and target engagement.[2]

Conclusion

The in vitro evaluation of this compound analogs requires a multi-faceted approach, encompassing a range of biological assays to elucidate their therapeutic potential. By employing the robust and validated protocols outlined in this guide, researchers can effectively screen and characterize novel compounds, paving the way for the development of new and improved treatments for a variety of diseases. The systematic generation of high-quality in vitro data is the cornerstone of any successful drug discovery program, providing the essential foundation for further preclinical and clinical development.

References

-

Yu, S., Chai, X., Wang, Y., Cao, Y., Zhang, J., Wu, Q., Zhang, D., Jiang, Y., & Yan, T. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 487–497. [Link]

-

Yu, S., Chai, X., Wang, Y., Cao, Y., Zhang, J., Wu, Q., Zhang, D., Jiang, Y., & Yan, T. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 487-497. [Link]

-

Chai, X., Zhang, J., Cao, Y., Wang, Y., Zhang, D., Wu, Q., Yu, S., Jiang, Y., & Yan, T. (2013). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Journal of Chemistry, 2013, 1-7. [Link]

-

Yu, S., Chai, X., Wang, Y., Cao, Y., Zhang, J., Wu, Q., Zhang, D., Jiang, Y., & Yan, T. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. [Link]

-

Fakhim, H., Vaezi, A., Dannaoui, E., Chowdhary, A., Nasrollahi, A., Badali, H., & Abastabar, M. (2020). Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. Journal de Mycologie Médicale, 30(2), 100935. [Link]

-

Zhou, Q., et al. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. ResearchGate. [Link]

-

Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(1), 105-113. [Link]

-

Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

-

Riaz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32426-32440. [Link]

-

Chen, Y. L., et al. (2010). 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2767-2771. [Link]

-

Riaz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32426–32440. [Link]

-

Riaz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ResearchGate. [Link]

-

Riaz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32426-32440. [Link]

Sources

- 1. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Spectroscopic Signature of 4-(1H-1,2,4-triazol-1-yl)piperidine: A Technical Guide

This technical guide provides an in-depth spectroscopic analysis of 4-(1H-1,2,4-triazol-1-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] The unique structural combination of a flexible, saturated piperidine ring and a planar, aromatic triazole ring results in a distinct spectroscopic fingerprint.[4] Understanding this signature is paramount for unambiguous structural elucidation, purity assessment, and quality control in a research and development setting.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies presented are designed to be self-validating, ensuring researchers can confidently apply these principles to their own analyses.

Molecular Structure and Key Features

A foundational understanding of the molecule's architecture is crucial for interpreting its spectral data. This compound consists of a piperidine ring substituted at the 4-position with a 1H-1,2,4-triazole ring via a nitrogen-carbon bond. The piperidine ring typically adopts a chair conformation, while the triazole ring is planar and aromatic.[4] This creates distinct electronic environments that are readily probed by various spectroscopic techniques.

Caption: Predicted ESI-MS fragmentation of this compound.

Tabulated Mass Spectrometry Data

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 153.12 | Protonated molecular ion |

| [M+H - C₂H₄N]⁺ | 110.08 | Result of α-cleavage in the piperidine ring |

| [M+H - C₂H₃N₃]⁺ | 84.08 | Loss of the triazole moiety |

| [C₂H₄N₃]⁺ | 70.04 | Triazole cation |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source. [5]3. Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of [M+H]⁺. [5]5. Full Scan: Perform a full scan (e.g., m/z 50-500) to identify the precursor ion. [5]6. Tandem MS (MS/MS): Select the protonated molecule ([M+H]⁺) as the precursor ion and perform a product ion scan to generate a fragmentation pattern. Optimize collision energy to achieve a rich spectrum of fragment ions. [5]

II. Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will be a composite of the characteristic absorptions of both the piperidine and triazole rings.

Expected IR Absorption Bands

-

Piperidine Ring:

-

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine in the piperidine ring.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as strong bands in the 2850-2960 cm⁻¹ range. [6] - C-N Stretch: The C-N stretching of the piperidine ring will likely be observed around 1250 cm⁻¹. [4]- Triazole Ring:

-

C-H Stretch: Aromatic C-H stretching vibrations are anticipated around 3030-3097 cm⁻¹. [7] - C=N Stretch: The C=N stretching of the triazole ring is a characteristic feature and should appear as a strong absorption band around 1550 cm⁻¹. [4] - N=N Stretch: The N=N stretching vibration may be observed near 1543 cm⁻¹. [7]

-

Tabulated Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H Stretch (Piperidine) |

| 3030-3097 | Medium | Aromatic C-H Stretch (Triazole) [7] |

| 2850-2960 | Strong | Aliphatic C-H Stretch (Piperidine) [6] |

| ~1550 | Strong | C=N Stretch (Triazole) [4] |

| ~1543 | Medium | N=N Stretch (Triazole) [7] |

| ~1250 | Strong | C-N Stretch (Piperidine) [4] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. [8]Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or KBr press.

-